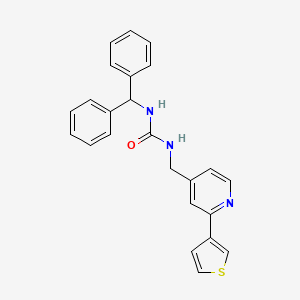![molecular formula C16H20N6O2S B2407592 4-Amino-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazin-5-one CAS No. 869067-53-8](/img/structure/B2407592.png)
4-Amino-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-Amino-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazin-5-one” is a chemical compound with the molecular formula C16H20N6O2S . It is a derivative of 1,2,4-triazole, a class of compounds known for their multidirectional biological activity .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains a phenylpiperazinyl group and a sulfanyl group attached to the triazole ring .Aplicaciones Científicas De Investigación
Serotonin Receptor Affinity and Cognitive Impairment Treatment
- Research has explored the synthesis and analysis of triazine derivatives, focusing on their affinity for the human serotonin 5-HT6 receptor. These studies have contributed to understanding the role of the linker between the triazine moiety and an aromatic substituent in influencing receptor affinity. Notably, certain derivatives have shown potential as new lead structures for the development of treatments targeting cognitive impairment, highlighting their relevance in medicinal chemistry and pharmacology (Łażewska et al., 2019).
Antimicrobial and Antituberculosis Activities
- Another avenue of research has involved the synthesis of hybrid molecules containing specific chemical moieties, investigated for their biological activities. These studies have yielded compounds with antimicrobial and antituberculosis properties, contributing valuable insights for the development of new therapeutic agents (Başoğlu et al., 2013).
Antimicrobial Agent Development
- Thiazolidinone derivatives, incorporating the triazine structure, have been synthesized and evaluated for their antimicrobial activities against a variety of bacterial and fungal strains. This research has implications for the discovery of new antimicrobial agents, demonstrating the versatility of triazine derivatives in addressing resistant microbial infections (Patel et al., 2012).
Herbicide Activity and Lignification Process Inhibition
- Triazine derivatives have also been studied for their potential as herbicides, with specific focus on their inhibitory effects on the lignification process in plants. This research provides insights into the mechanisms of action of triazine-based herbicides and their environmental impact (Muñoz et al., 1990).
Antimycobacterial Agents
- The synthesis and in vitro evaluation of s-triazine analogs for their antimycobacterial activity represent another significant application. These compounds have shown promising activity against Mycobacterium tuberculosis, suggesting potential for the development of new treatments for tuberculosis (Patel et al., 2014).
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could include further investigation into its synthesis process, chemical reactions, mechanism of action, and potential biological activities. Given the known biological activity of 1,2,4-triazole derivatives , this compound could be of interest in the development of new drugs or other chemical products.
Propiedades
IUPAC Name |
4-amino-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S/c1-12-15(24)22(17)16(19-18-12)25-11-14(23)21-9-7-20(8-10-21)13-5-3-2-4-6-13/h2-6H,7-11,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAOWNXGOLGYDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
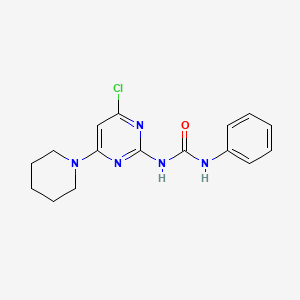
![2-(N-methylmethylsulfonamido)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2407510.png)
![2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2407511.png)
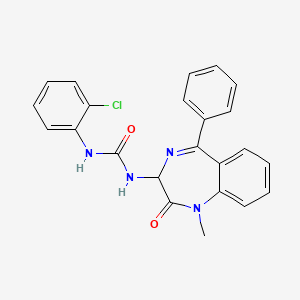
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide](/img/structure/B2407515.png)
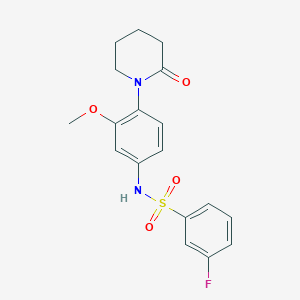
![2,6-dichloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2407518.png)
![N-(Dimethylsulfamoyl)-1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2407523.png)
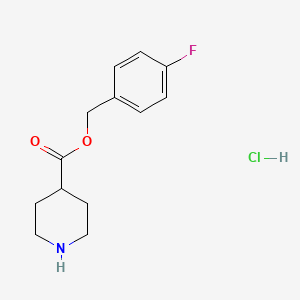

![[4-(Pyridin-2-ylmethyl)piperazin-1-yl]-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2407528.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2407529.png)
